1,5-dimethyl-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-pyrazole-3-carboxamide
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Overview
Description
1,5-dimethyl-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-pyrazole-3-carboxamide is a synthetic organic compound that belongs to the class of pyrazole carboxamides. Compounds in this class are often studied for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-dimethyl-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the triazole moiety: This step often involves a click reaction between an azide and an alkyne to form the 1,2,3-triazole ring.
Coupling of the thiophene group: This can be done using a palladium-catalyzed cross-coupling reaction.
Final assembly: The carboxamide group is introduced through an amide coupling reaction.
Industrial Production Methods
Industrial production methods for such compounds typically involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1,5-dimethyl-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Halogenation or nitration can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nitrating agents like nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving pyrazole and triazole derivatives.
Medicine: Potential therapeutic applications due to its antimicrobial, anti-inflammatory, and anticancer properties.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1,5-dimethyl-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-pyrazole-3-carboxamide likely involves interaction with specific molecular targets such as enzymes or receptors. The pyrazole and triazole rings can interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 1,5-dimethyl-N-((1-(phenyl)-1H-1,2,3-triazol-4-yl)methyl)-1H-pyrazole-3-carboxamide
- 1,5-dimethyl-N-((1-(furan-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-pyrazole-3-carboxamide
Uniqueness
1,5-dimethyl-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-pyrazole-3-carboxamide is unique due to the presence of the thiophene ring, which can impart distinct electronic and steric properties compared to other similar compounds. This can influence its reactivity and interaction with biological targets, potentially leading to unique biological activities.
Properties
IUPAC Name |
1,5-dimethyl-N-[(1-thiophen-3-yltriazol-4-yl)methyl]pyrazole-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N6OS/c1-9-5-12(16-18(9)2)13(20)14-6-10-7-19(17-15-10)11-3-4-21-8-11/h3-5,7-8H,6H2,1-2H3,(H,14,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWFKJVLZVRNDTF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)NCC2=CN(N=N2)C3=CSC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N6OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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